molecular formula C16H8BrF3O4 B2641826 3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 297158-58-8

3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2641826
CAS No.: 297158-58-8
M. Wt: 401.135
InChI Key: ZUPAUUODTPDZTH-UHFFFAOYSA-N
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Description

The compound “3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one core, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyrone ring. The molecule also has a bromophenoxy group at the 3-position, a hydroxy group at the 7-position, and a trifluoromethyl group at the 2-position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromen-4-one core, followed by the introduction of the various substituents. The bromophenoxy group could potentially be introduced via a nucleophilic aromatic substitution reaction, while the trifluoromethyl group could be introduced using a trifluoromethylation reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-4-one core, with the various substituents attached at the specified positions. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to confirm the structure .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the reagents present. The hydroxy group could potentially undergo reactions such as esterification or etherification. The bromine atom on the bromophenoxy group makes it a good leaving group, so it could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy group and the nonpolar trifluoromethyl group could influence its solubility properties .

Scientific Research Applications

Oxidation and Polymerization Studies

The study of bromophenols' oxidation by potassium permanganate highlights the formation of brominated polymeric products, such as hydroxylated polybrominated diphenyl ethers and biphenyls. These findings suggest potential environmental implications of using bromophenols in industrial processes and their treatment methods (Jiang et al., 2014).

Synthetic Routes to Chromenes and Chromones

A method described for preparing methyl 4-hydroxy-2-(trifluoromethyl)-4H-chromenes-3-carboxylate derivatives from trifluoromethylated building blocks provides insights into synthetic chemistry involving chromenes and chromones (Wen et al., 2012).

Dendritic Macromolecules Construction

Research into the convergent growth approach to dendritic macromolecules utilizing bromophenol compounds underlines advances in the synthesis of topologically interesting polymers with potential applications in materials science (Hawker & Fréchet, 1990).

Novel Synthesis Techniques

The development of 2-(trifluoromethyl)- and 2-(perfluoroalkyl)-2-hydroxy-2H-chromenes through intramolecular cyclization showcases innovative approaches in the synthesis of fluorinated chromenes, which could have implications in medicinal chemistry and materials science (El Kharrat et al., 2006).

Catalytic C-H Bond Functionalization

The palladium-catalyzed C-H bond functionalization for synthesizing 3-(2-olefinbenzyl)-4H-chromen-4-one presents a noteworthy method in organic synthesis, potentially applicable in the development of new pharmaceuticals and organic materials (Lin et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a pharmaceutical, for example, its mechanism of action would depend on the biological target it interacts with.

Properties

IUPAC Name

3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrF3O4/c17-10-3-1-2-4-11(10)23-14-13(22)9-6-5-8(21)7-12(9)24-15(14)16(18,19)20/h1-7,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPAUUODTPDZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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